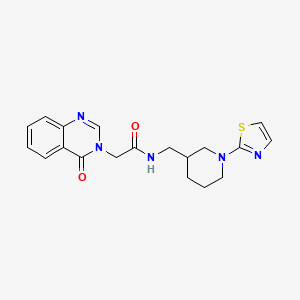

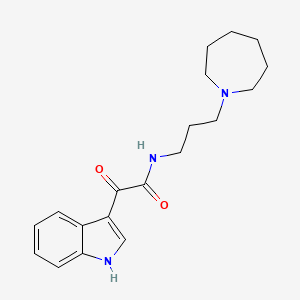

![molecular formula C15H14FN5OS B2517091 2-((1-(4-Fluorphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamid CAS No. 1105202-68-3](/img/structure/B2517091.png)

2-((1-(4-Fluorphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs within the compound, such as the pyrazole and pyridazine rings, as well as the thioether and acetamide functionalities, are reminiscent of the structures described in the papers. These motifs are known to contribute to various pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves the treatment of cyanoacetamide derivatives with various reagents to yield a diverse array of heterocyclic compounds. For example, treatment with phenyl isothiocyanate can lead to thiole derivatives, which can further react to form 1,3,4-thiadiazole derivatives . Although the exact synthesis of the compound is not detailed, similar strategies could potentially be employed, utilizing appropriate starting materials and reagents to construct the pyrazolo[3,4-d]pyridazine core and subsequently introducing the thioether and acetamide functionalities.

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a planar geometry around the pyrazolo[3,4-d]pyridazine moiety, which could be important for its interaction with biological targets. The presence of a 4-fluorophenyl group may influence the electronic distribution and contribute to the compound's binding affinity and selectivity through halogen bonding or dipole interactions.

Chemical Reactions Analysis

Compounds with similar structural features have shown interesting reactivity patterns. For instance, cyanoacetamide derivatives can react with benzaldehyde to yield phenylmethylidene derivatives, which can further react with various reagents to form different heterocyclic systems . The thioether linkage in the compound of interest could also undergo transformations under certain conditions, potentially leading to the formation of sulfones or sulfoxides, which could alter the compound's biological activity.

Physical and Chemical Properties Analysis

Relevant Case Studies

The second paper describes the synthesis of 4H-thieno[3,4-c]pyrazole derivatives and their biological activities . One of the derivatives, which contains a 4-fluorophenyl group, demonstrated significant analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities. This suggests that the 4-fluorophenyl moiety, as present in the compound of interest, could confer similar biological properties, making it a potential candidate for further pharmacological studies.

Wissenschaftliche Forschungsanwendungen

- Mehrere Pyridazinone, einschließlich Derivate dieser Verbindung, haben antimikrobielle Eigenschaften gezeigt. Sie zeigen eine hemmende Wirkung gegen Bakterien, Pilze und andere Mikroorganismen. Forscher haben ihr Potenzial als neuartige Antibiotika und Antimykotika untersucht .

- Pyridazinone wurden auf ihre entzündungshemmenden und analgetischen Eigenschaften untersucht. Verbindungen wie diese können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren. Ihr Wirkmechanismus beinhaltet die Modulation von Entzündungswegen .

- Einige Pyridazinone zeigen Antikrebsaktivität. Obwohl weitere Studien erforderlich sind, könnten diese Verbindungen als Leitstrukturen für die Entwicklung neuer Krebstherapien dienen. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht .

- Ursprünglich für die Entwicklung von Herz-Kreislauf-Medikamenten untersucht, haben Pyridazinone sich als vielversprechende Antihypertensiva erwiesen. Sie können helfen, den Blutdruck zu regulieren und die Herz-Kreislauf-Gesundheit zu verbessern .

- Bestimmte Pyridazinone zeigen bronchodilatatorische Wirkungen, was sie zu potenziellen Kandidaten für die Behandlung von Asthma macht. Darüber hinaus haben sie antiallergische Eigenschaften, die für die Behandlung von allergischen Reaktionen von Vorteil sein könnten .

- Forscher haben Pyridazinone auf ihr Potenzial bei neurologischen Erkrankungen untersucht. Darüber hinaus zeigen einige Derivate ionotrope Wirkungen, die Auswirkungen auf die Neurotransmission und die neurologische Funktion haben könnten .

Antibakterielle Aktivität

Entzündungshemmende und analgetische Wirkungen

Antikrebs-Potenzial

Kardiovaskuläre Anwendungen

Bronchodilatatorische und antiallergische Eigenschaften

Neurologische Erkrankungen und ionotrope Aktivität

Wirkmechanismus

Target of Action

Similar compounds, such as pyridazine and pyridazinone derivatives, have been shown to interact with a wide range of biological targets . These targets are involved in various physiological effects, contributing to the compound’s diverse pharmacological activities .

Mode of Action

For instance, some compounds like 5-acyl-N-methyl derivative were seen to be active in the inhibition of prostaglandin E2 and interleukin activity .

Biochemical Pathways

Compounds with similar structures have been shown to impact a variety of biochemical pathways, leading to a wide range of anticipated biological properties .

Result of Action

Similar compounds have been tested for anti-proliferative activity against human tumor cell lines .

Eigenschaften

IUPAC Name |

2-[1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN5OS/c1-9-12-7-18-21(11-5-3-10(16)4-6-11)14(12)15(20-19-9)23-8-13(22)17-2/h3-7H,8H2,1-2H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAASQQOVIPVIOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=C(N=N1)SCC(=O)NC)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B2517010.png)

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)